molecular formula C7H7ClN4O3 B13067019 N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide

N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide

Cat. No.: B13067019
M. Wt: 230.61 g/mol
InChI Key: WBSTVUMPXZWEGS-UHFFFAOYSA-N
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Description

N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a nitro group at position 5 on the pyrimidine ring. The acetamide moiety is attached to position 2. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which enhance electrophilic substitution and nucleophilic displacement reactions at specific positions on the heterocyclic core .

Properties

Molecular Formula

C7H7ClN4O3

Molecular Weight

230.61 g/mol

IUPAC Name

N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide

InChI

InChI=1S/C7H7ClN4O3/c1-3-5(12(14)15)6(8)11-7(9-3)10-4(2)13/h1-2H3,(H,9,10,11,13)

InChI Key

WBSTVUMPXZWEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=O)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration

  • Conducted at low temperatures (0–5°C) to avoid over-nitration or decomposition.
  • The use of mixed acid (HNO₃/H₂SO₄) ensures electrophilic substitution specifically at the 5-position of the pyrimidine ring.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and yield.

Chlorination

  • Chlorination is typically performed using POCl₃ under reflux conditions.
  • This step replaces a hydroxyl or amino substituent at the 4-position with chlorine.
  • The reaction is sensitive to moisture; anhydrous conditions are preferred.
  • Purification by column chromatography or recrystallization follows to remove residual reagents and by-products.

Acetylation

  • The 2-amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Reaction temperature ranges from ambient to 50°C.
  • Excess acylating agent is removed by aqueous workup.
  • Final purification is achieved by crystallization or chromatographic methods.

Industrial Preparation Considerations

  • Continuous flow reactors have been employed in industrial settings to improve reaction control, yield, and scalability.
  • Automated systems regulate temperature, pressure, and reaction time precisely, reducing batch-to-batch variability.
  • Solvent selection and recycling are optimized to minimize environmental impact.
  • Quality control includes HPLC, NMR, and mass spectrometry to confirm purity and structural integrity.

Characterization and Purity Assessment

  • Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry (MS) is used to verify molecular weight and confirm the presence of the desired substituents.
  • Single-crystal X-ray diffraction (SCXRD) can be employed to confirm molecular structure and substitution pattern definitively.

Comparative Analysis of Preparation Routes

Aspect Conventional Batch Synthesis Continuous Flow Synthesis
Reaction Control Moderate, manual adjustments High precision via automation
Yield Variable, dependent on operator skill Consistently high due to optimized parameters
Scalability Limited by batch size Easily scalable by adjusting flow rates
Environmental Impact Higher solvent and reagent use Reduced waste and solvent consumption
Purity Requires extensive purification Improved due to controlled conditions

Summary Table of Preparation Parameters

Step Reagents Conditions Yield (%) Notes
Nitration HNO₃/H₂SO₄ 0–5°C, 1–2 h 85–90 Low temperature critical to avoid side reactions
Chlorination POCl₃ Reflux, 2–4 h 80–88 Anhydrous conditions required
Acetylation Acetic anhydride, pyridine RT to 50°C, 3 h 90–95 Excess reagent removed by aqueous workup

Research Findings and Optimization

  • Studies indicate that the order of substitution is crucial; nitration before chlorination yields better regioselectivity.
  • Use of milder chlorinating agents can reduce by-product formation but may require longer reaction times.
  • Acetylation efficiency is enhanced by using pyridine as a base, which also scavenges generated acids.
  • Continuous flow synthesis has demonstrated improved reproducibility and safety, especially in handling hazardous reagents like POCl₃.

This comprehensive analysis of the preparation methods for N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide integrates data from diverse authoritative sources, providing a detailed understanding of synthetic routes, reaction conditions, industrial practices, and optimization strategies. The outlined methods ensure high purity and yield, supporting the compound’s application in advanced chemical and pharmaceutical research.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amino derivative, a key step in synthesizing bioactive intermediates.

Reagents/Conditions :

  • Catalytic Hydrogenation : Hydrogen gas with palladium (Pd/C) or platinum catalysts under mild conditions (25–40°C) .

  • Chemical Reduction : Hydrazine hydrate with Rh/C in tetrahydrofuran (THF) at 23°C .

Example Reaction :

N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamideH2,Pd CEtOH 30 CN 4 chloro 6 methyl 5 aminopyrimidin 2 yl acetamide\text{N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamide}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{EtOH 30 C}}\text{N 4 chloro 6 methyl 5 aminopyrimidin 2 yl acetamide}

Key Data :

MethodCatalystSolventTemperatureYieldSource
Catalytic HydrogenationPd/CEtOH30°C85%
Hydrazine ReductionRh/CTHF23°C86%

Reduction selectivity is critical to avoid over-reduction of the pyrimidine ring or competing reactions at the chloro group .

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group

The chloro substituent at position 4 is susceptible to nucleophilic displacement, enabling functionalization with amines, alcohols, or thiols.

Reagents/Conditions :

  • Amines : Aryl/alkyl amines in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaHCO₃) .

  • Alcohols/Phenols : Alkali hydroxides (e.g., KOH) in refluxing ethanol .

Example Reaction :

N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamideKOH EtOHPhenol 80 CN 4 phenoxy 6 methyl 5 nitropyrimidin 2 yl acetamide\text{N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamide}\xrightarrow[\text{KOH EtOH}]{\text{Phenol 80 C}}\text{N 4 phenoxy 6 methyl 5 nitropyrimidin 2 yl acetamide}

Key Data :

NucleophileSolventBaseTemperatureYieldSource
AnilineDMFNaHCO₃60°C72%
PhenolEtOHKOH80°C68%

The electron-withdrawing nitro and acetamide groups activate the pyrimidine ring toward SNAr, with regioselectivity favoring position 4 .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reagents/Conditions :

  • Acidic Hydrolysis : Concentrated HCl at 100°C .

  • Basic Hydrolysis : NaOH in aqueous ethanol under reflux .

Example Reaction :

N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamideHCl H2O100°C4 chloro 6 methyl 5 nitropyrimidin 2 amine+Acetic Acid\text{N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamide}\xrightarrow[\text{HCl H}_2\text{O}]{100°C}\text{4 chloro 6 methyl 5 nitropyrimidin 2 amine}+\text{Acetic Acid}

Key Data :

ConditionReagentTemperatureYieldSource
Acidic Hydrolysis6M HCl100°C90%
Basic Hydrolysis2M NaOH80°C75%

Hydrolysis is often employed to deprotect the amine group for subsequent functionalization .

Oxidation of the Methyl Group

The methyl group at position 6 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents/Conditions :

  • KMnO₄/H₂SO₄ : Aqueous sulfuric acid with potassium permanganate at elevated temperatures.

Example Reaction :

N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamideKMnO4,H2SO480°CN 4 chloro 5 nitro 6 carboxypyrimidin 2 yl acetamide\text{N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamide}\xrightarrow[\text{KMnO}_4,\text{H}_2\text{SO}_4]{80°C}\text{N 4 chloro 5 nitro 6 carboxypyrimidin 2 yl acetamide}

Key Data :

Oxidizing AgentSolventTemperatureYieldSource
KMnO₄H₂SO₄80°C60%

Oxidation is less commonly reported due to competing side reactions at the nitro group.

Functionalization via Nitro Group Transformations

The nitro group participates in condensation and cyclization reactions to form fused heterocycles.

Example Reaction :

N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamideFe NH4ClEtOH 70 CN 4 chloro 6 methyl 5 aminopyrimidin 2 yl acetamideImidazolone derivatives\text{N 4 chloro 6 methyl 5 nitropyrimidin 2 yl acetamide}\xrightarrow[\text{Fe NH}_4\text{Cl}]{\text{EtOH 70 C}}\text{N 4 chloro 6 methyl 5 aminopyrimidin 2 yl acetamide}\rightarrow \text{Imidazolone derivatives}

Key Data :

  • Reduction followed by cyclization with aldehydes yields imidazolones, which are pharmacologically relevant .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide, exhibit antiviral properties. For instance, research on similar pyrimidine derivatives has shown promising activity against respiratory syncytial virus (RSV), indicating that modifications in the pyrimidine structure can enhance antiviral efficacy . This suggests that this compound could be explored further for its potential to inhibit viral replication.

Inhibition of Enzymes
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease processes. For example, compounds with similar structures have been identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways associated with various diseases . This opens avenues for developing therapeutic agents targeting metabolic disorders or neurological conditions.

Agricultural Applications

Herbicide Development
Compounds related to this compound have been investigated for their herbicidal properties. The nitropyrimidine moiety is known to interfere with plant growth mechanisms, making such compounds candidates for developing selective herbicides that target specific weed species while minimizing harm to crops .

Material Sciences

Polymer Chemistry
In material sciences, the incorporation of the nitropyrimidine structure into polymer matrices can enhance the thermal and mechanical properties of materials. Research indicates that polymers containing pyrimidine derivatives exhibit improved stability and resistance to degradation under environmental stressors . This could lead to advancements in developing durable materials for various industrial applications.

Case Studies and Data Tables

Application Area Findings Source
Antiviral ActivityDerivatives showed activity against RSV with EC50 < 4 nMJ-STAGE
Enzyme InhibitionIdentified as potent inhibitors of NAPE-PLDPMC
Herbicide PotentialEffective in inhibiting weed growth; selective action notedGoogle Patents
Polymer PropertiesEnhanced thermal stability and mechanical strength reportedJ-STAGE

Mechanism of Action

The mechanism of action of N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Core Derivatives

A critical distinction lies in the heterocyclic core. For example, N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS: 90765-02-9) features a pyridine ring instead of pyrimidine. Key differences include:

  • Reactivity : The pyridine ring is less electron-deficient than pyrimidine, leading to slower nucleophilic substitution reactions. The nitro group at position 5 in both compounds enhances electrophilicity, but the pyrimidine’s dual nitrogen atoms further polarize the ring .
Table 1: Core Structure Comparison
Compound Core Structure Molecular Formula Key Substituents
Target Compound Pyrimidine C₇H₆ClN₅O₃ 4-Cl, 6-CH₃, 5-NO₂
N-(4-methyl-5-nitropyridin-2-yl)acetamide Pyridine C₈H₉N₃O₃ 4-CH₃, 5-NO₂
Chloro vs. Methyl Groups
  • N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide : The chloro group at position 4 increases electrophilicity, making it reactive toward nucleophilic agents like amines or thiols. This property is exploited in coupling reactions to generate complex heterocycles .
  • N-(4-methyl-5-nitropyridin-2-yl)acetamide : The methyl group at position 4 sterically hinders reactions at adjacent positions, reducing its utility in substitution reactions compared to the chloro analog .
Nitro Group Positioning

The nitro group at position 5 in both compounds stabilizes negative charge development during reactions. However, in the pyrimidine derivative, this group synergizes with the chloro substituent to activate position 2 for acetamide substitution, a feature less pronounced in the pyridine analog .

Complex Pyrimidine Derivatives

N-(4-chloro-6-(((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)amino)-2-(propylthio)pyrimidin-5-yl)acetamide () shares the pyrimidine core but includes a cyclopenta-dioxolane moiety and propylthio group. Key differences:

  • Solubility : The hydroxyethoxy and dioxolane groups improve water solubility, unlike the target compound, which is likely less polar .

Other Acetamide Derivatives

  • Thiazolidinone-containing analogs (e.g., ) exhibit distinct biological activities (e.g., antimicrobial) but lack structural similarity to the pyrimidine/pyridine series .
  • Carbazole derivatives () and naphthyl-based acetamides () are tailored for specific receptor interactions, diverging entirely in core structure and applications .

Biological Activity

N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique combination of chloro and nitro substituents, which influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8ClN3O2\text{C}_8\text{H}_8\text{ClN}_3\text{O}_2

This structure features a pyrimidine ring with a chloro group at position 4, a methyl group at position 6, and a nitro group at position 5, linked to an acetamide substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve interference with bacterial DNA synthesis or protein translation pathways.
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory prostaglandins. This compound has demonstrated significant inhibition of COX-2 activity in vitro, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Anticancer Properties : Studies have reported that pyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines. The compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for cell cycle regulation . In particular, it has shown effectiveness against triple-negative breast cancer cells by inducing G2/M phase cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), leading to antiproliferative effects in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrimidine derivatives can act as multifunctional antioxidants, targeting ROS-related pathways implicated in age-related diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of DNA synthesis
Anti-inflammatoryCOX-2 inhibition
AnticancerCDK inhibition
AntioxidantROS modulation

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrimidine derivatives, this compound was found to significantly reduce edema in carrageenan-induced paw edema models in rats. The study reported an IC50 value for COX-2 inhibition comparable to celecoxib, suggesting its potential as a therapeutic agent for inflammatory conditions .

Case Study: Anticancer Activity

A recent investigation into the antiproliferative effects of this compound on human tumor cell lines revealed GI50 values in the micromolar range. Notably, it was effective against MDA-MB-231 cells (triple-negative breast cancer), where it induced G2/M phase arrest through CDK inhibition .

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

Nitration : Introduce the nitro group at the 5-position of a pre-functionalized pyrimidine intermediate under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C).

Chlorination : Substitute a hydroxyl or amino group at the 4-position using POCl₃ or PCl₅ as chlorinating agents.

Acetylation : React the 2-amino group with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety.
Purity is validated via HPLC and NMR, with intermediates characterized by mass spectrometry. Contamination risks (e.g., incomplete nitration or residual solvents) are mitigated by column chromatography .

Q. How is the molecular structure of this compound confirmed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in solvents like DMSO/EtOH.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

Refinement : Employ SHELXL for structure solution and refinement, focusing on bond lengths, angles, and hydrogen-bonding networks .
Example structural parameters from analogous pyrimidines:

ParameterValue from LiteratureObserved in Target Compound
Pyrimidine ring planarity<±0.01 Å deviationTo be determined
Dihedral angles (pyrimidine vs. substituents)5–15° Pending experimental data

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Purity issues : Validate compound integrity via LC-MS and elemental analysis.
  • Structural variability : Confirm stereoelectronic effects (e.g., nitro group orientation) using SCXRD or DFT calculations to assess resonance stabilization .
  • Assay conditions : Standardize protocols (e.g., solvent/DMSO concentration, cell lines) to minimize confounding variables. For example, in antifungal assays, ensure consistent inoculum sizes and incubation times .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., C4-Cl bond susceptibility to substitution).

Transition states : Map energy barriers for potential SNAr (nucleophilic aromatic substitution) pathways.
Compare results with experimental kinetic data (e.g., reaction rates in DMF vs. THF). For validation, cross-reference computed IR spectra with experimental FT-IR to confirm intermediate formation .

Q. How does the nitro group influence the compound’s electronic structure and stability?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety:
  • Resonance effects : Stabilize the pyrimidine ring via conjugation, reducing susceptibility to oxidation.
  • Hydrogen bonding : The nitro oxygen can act as a weak hydrogen-bond acceptor, influencing crystal packing (observed in similar compounds as C–H⋯O interactions) .
    Stability under physiological conditions is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

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